molecular formula C5H13Cl2N3 B1379157 Pyrrolidine-2-carboximidamide dihydrochloride CAS No. 1461713-36-9

Pyrrolidine-2-carboximidamide dihydrochloride

Cat. No.: B1379157
CAS No.: 1461713-36-9
M. Wt: 186.08 g/mol
InChI Key: RFJQXXLHUKKMEZ-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1461713-36-9 . It has a molecular weight of 186.08 .


Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Optically Pure Compounds

Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared using Pyrrolidine-2-carboximidamide dihydrochloride. This synthesis involved a reaction with oxygenated 2-(p-tolylsulfinyl)benzyl carbanions, showcasing the compound's utility in producing chiral molecules with control over stereoselectivity, which is crucial for the development of pharmaceuticals (Ruano, Alemán, & Cid, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, leading to a different biological profile of drug candidates . This suggests potential future directions in the design of new pyrrolidine compounds for various therapeutic applications .

Properties

IUPAC Name

pyrrolidine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c6-5(7)4-2-1-3-8-4;;/h4,8H,1-3H2,(H3,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQXXLHUKKMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 2
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 3
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 4
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 5
Pyrrolidine-2-carboximidamide dihydrochloride
Reactant of Route 6
Pyrrolidine-2-carboximidamide dihydrochloride

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